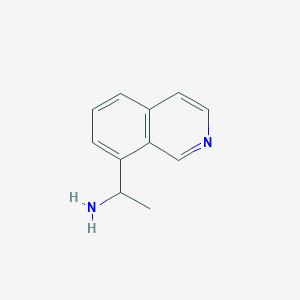
4,4'-Diethoxy-2,2'-bipyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,4’-Diethoxy-2,2’-bipyridine is an organic compound that belongs to the bipyridine family It is characterized by the presence of two pyridine rings connected by a single bond, with ethoxy groups attached to the 4 and 4’ positions
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-Diethoxy-2,2’-bipyridine typically involves the reaction of 4-ethoxypyridine with a suitable coupling agent. One common method is the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling. The reaction conditions generally include:
Catalyst: Palladium(II) acetate
Ligand: Triphenylphosphine
Base: Potassium carbonate
Solvent: Tetrahydrofuran
Temperature: Reflux conditions
Industrial Production Methods
Industrial production of 4,4’-Diethoxy-2,2’-bipyridine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.
化学反应分析
Types of Reactions
4,4’-Diethoxy-2,2’-bipyridine can undergo various chemical reactions, including:
Oxidation: The ethoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The pyridine rings can be reduced to form piperidine derivatives.
Substitution: The ethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or hydrogenation using a palladium catalyst.
Substitution: Sodium hydride or other strong bases in polar aprotic solvents.
Major Products Formed
Oxidation: 4,4’-Dicarboxy-2,2’-bipyridine
Reduction: 4,4’-Diethoxypiperidine
Substitution: 4,4’-Dihydroxy-2,2’-bipyridine
科学研究应用
4,4’-Diethoxy-2,2’-bipyridine has several applications in scientific research:
Coordination Chemistry: It acts as a ligand in the formation of metal complexes, which are used in catalysis and material science.
Catalysis: The compound is used as a ligand in catalytic systems for organic transformations, such as oxidation and cross-coupling reactions.
Biological Studies: It is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Material Science: The compound is used in the synthesis of coordination polymers and metal-organic frameworks.
作用机制
The mechanism of action of 4,4’-Diethoxy-2,2’-bipyridine primarily involves its ability to coordinate with metal ions. The nitrogen atoms in the pyridine rings act as donor sites, forming stable chelates with metal ions. This coordination can influence the reactivity and selectivity of the metal center in catalytic processes. The ethoxy groups can also participate in hydrogen bonding and other non-covalent interactions, further modulating the compound’s properties.
相似化合物的比较
Similar Compounds
- 4,4’-Dimethoxy-2,2’-bipyridine
- 4,4’-Di-tert-butyl-2,2’-bipyridine
- 4,4’-Dihydroxy-2,2’-bipyridine
Uniqueness
4,4’-Diethoxy-2,2’-bipyridine is unique due to the presence of ethoxy groups, which can influence its solubility, reactivity, and coordination behavior. Compared to 4,4’-Dimethoxy-2,2’-bipyridine, the ethoxy groups provide a different steric and electronic environment, potentially leading to distinct catalytic and coordination properties.
属性
分子式 |
C14H16N2O2 |
|---|---|
分子量 |
244.29 g/mol |
IUPAC 名称 |
4-ethoxy-2-(4-ethoxypyridin-2-yl)pyridine |
InChI |
InChI=1S/C14H16N2O2/c1-3-17-11-5-7-15-13(9-11)14-10-12(18-4-2)6-8-16-14/h5-10H,3-4H2,1-2H3 |
InChI 键 |
VTWATEMKYKVGHB-UHFFFAOYSA-N |
规范 SMILES |
CCOC1=CC(=NC=C1)C2=NC=CC(=C2)OCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![Boronic acid, B-[2-fluoro-4-(1-pyrrolidinyl)phenyl]-](/img/structure/B12078754.png)
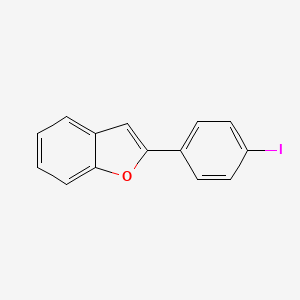
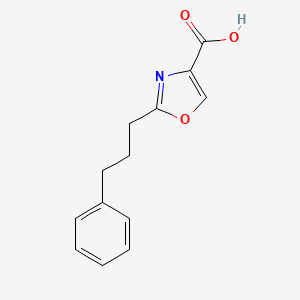
![R-[(S)-Phenethyl]-6-ethoxycarbonyl-4-methyl-3,4-didehydro piperidine](/img/structure/B12078775.png)

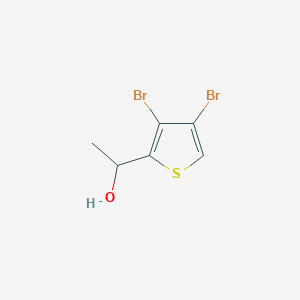

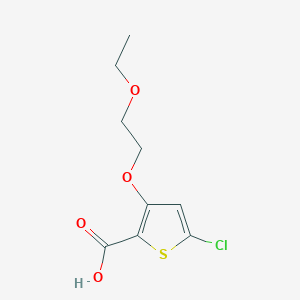
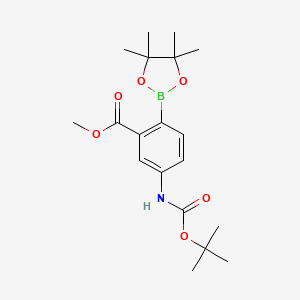
![Ethyl 6-(trifluoromethyl)-[1,2,4]triazolo[4,3-A]pyrazine-3-carboxylate](/img/structure/B12078798.png)

